trans-1-Boc-4-methylpyrrolidin-3-ol
Description
Significance of Nitrogen Heterocycles in Contemporary Synthetic Chemistry
Nitrogen heterocycles, organic compounds containing a ring structure with at least one nitrogen atom, are of paramount importance in modern synthetic chemistry. numberanalytics.com Their prevalence in nature is notable, forming the basis of many essential biological molecules like alkaloids, vitamins, and hormones. mdpi.com This natural abundance has inspired chemists to utilize these scaffolds in the design and synthesis of new molecules.
An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that a significant majority, approximately 59% to 85% of small-molecule drugs, incorporate nitrogen heterocycles. msesupplies.comnih.gov This underscores their value in medicinal chemistry, where they contribute to a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. numberanalytics.comijsrtjournal.com The ability of the nitrogen atom to form hydrogen bonds is a key factor in the biological activity of these compounds, facilitating interactions with biological targets such as enzymes and receptors. nih.govnih.gov
Beyond pharmaceuticals, nitrogen heterocycles are integral to agrochemicals, with over 70% of modern crop protection agents featuring these structures. msesupplies.com They also find applications in materials science as components of conducting polymers and dyes. numberanalytics.com
Overview of Pyrrolidine (B122466) Derivatives as Chiral Building Blocks
Among the diverse family of nitrogen heterocycles, the pyrrolidine ring, a five-membered saturated ring containing one nitrogen atom, holds a special place. nih.gov The significance of pyrrolidines is amplified by the potential for stereoisomerism, as the ring can possess up to four stereogenic centers, leading to a multitude of possible stereoisomers. nih.gov This stereochemical complexity makes chiral pyrrolidine derivatives highly valuable as building blocks in asymmetric synthesis. oup.comenamine.net
Contextualizing trans-1-Boc-4-methylpyrrolidin-3-ol within Chiral Pyrrolidine Chemistry
This compound is a specific chiral pyrrolidine derivative that has garnered attention as a valuable building block in organic synthesis. Its structure features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, a hydroxyl group at the 3-position, and a methyl group at the 4-position. The "trans" designation indicates that the hydroxyl and methyl groups are on opposite sides of the pyrrolidine ring.
The Boc protecting group is a common feature in modern organic synthesis, allowing for the selective protection and deprotection of the nitrogen atom during a synthetic sequence. The hydroxyl and methyl groups provide additional points for functionalization and contribute to the molecule's specific three-dimensional structure. The defined stereochemistry of this compound makes it a powerful tool for introducing chirality into a target molecule. This compound is part of a larger library of chiral pyrrolidines that enable the systematic exploration of structure-activity relationships in drug discovery and the development of new synthetic methodologies. nih.govrsc.org
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-7-5-11(6-8(7)12)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSRLPJZNWGMAM-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Control and Determination of Stereochemistry in Pyrrolidine Systems
Conformational Analysis of Pyrrolidine (B122466) Rings
Unlike rigid aromatic systems, saturated five-membered rings like pyrrolidine are flexible and adopt non-planar conformations to minimize steric and torsional strain. rsc.org This conformational flexibility is a key aspect of their chemical behavior and biological function.
The five-membered pyrrolidine ring is not flat but exists in a continuous cycle of puckered conformations known as pseudorotation. nih.govwikipedia.org This phenomenon involves out-of-plane movements of the carbon atoms, allowing the ring to rapidly interconvert between various energetically similar "envelope" and "twist" (or "half-chair") forms without passing through a high-energy planar state. rsc.orgwikipedia.orgnih.gov
In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. rsc.org This dynamic equilibrium means the pyrrolidine ring explores a significant three-dimensional conformational space, which is crucial for its ability to adapt its shape to fit into enzyme active sites or receptor binding pockets. nih.gov The entire cycle of these conformations is described by a pseudorotational phase angle, and the specific energy landscape of this cycle is influenced by the substituents on the ring. rsc.orgrsc.org
The conformational preference of the pyrrolidine ring can be significantly controlled by the nature and position of its substituents. acs.orgnih.gov Inductive and stereoelectronic effects play a major role in determining the favored pucker of the ring, often described as Cγ-exo (down) or Cγ-endo (up) puckering, referring to the position of the C4 atom relative to the mean plane of the ring. nih.govacs.org
Inductive Effects : Electronegative substituents, such as fluorine or hydroxyl groups, can exert a powerful influence. For example, it has been established that the electronegativity of a substituent at the C-4 position affects the ring's pucker; a trans-substituent often favors the exo pucker, while a cis-substituent can increase the endo puckering. nih.govnih.gov This is partly explained by the gauche effect, where a conformation with the electronegative substituent gauche to the ring nitrogen is favored. nih.gov
Stereoelectronic and Steric Factors : Bulky substituents also dictate conformational preference. A large group, like a tert-butyl group, will strongly favor a pseudoequatorial orientation to minimize steric strain. acs.orgnih.gov This preference can effectively "lock" the ring into a specific conformation. For a trans-4-substituted proline derivative, a bulky group promotes endo puckering, whereas for a cis-substituted derivative, it promotes exo puckering. acs.orgnih.gov These substituent-driven preferences are critical for designing pyrrolidine derivatives with specific, predictable three-dimensional shapes.
The introduction of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the pyrrolidine ring introduces an additional layer of conformational complexity. The amide bond of the Boc group has a significant barrier to rotation, leading to the existence of two distinct, slowly interconverting rotational isomers, or rotamers. chemicalforums.com These are often referred to as cis and trans rotamers in relation to the orientation of the carbonyl group relative to the pyrrolidine ring substituents. researchgate.net
The presence of these rotamers is readily observable by NMR spectroscopy, where separate sets of signals can appear for each conformer. chemicalforums.comnih.gov The ratio of these rotamers can be influenced by solvent, temperature, and the nature of other substituents on the pyrrolidine ring. acs.org In the context of trans-1-Boc-4-methylpyrrolidin-3-ol, the combination of ring puckering and N-Boc rotamerism results in a complex conformational equilibrium that defines the molecule's average shape in solution.
Interactive Table: Factors Influencing Pyrrolidine Ring Conformation
| Factor | Description | Effect on Conformation |
| Pseudorotation | Continuous interconversion between envelope and twist forms. | Creates a dynamic 3D conformational space. |
| Inductive Effects | Influence of electronegative substituents (e.g., -OH, -F). | Favors specific puckers (e.g., endo vs. exo) due to stereoelectronic interactions like the gauche effect. nih.govnih.gov |
| Steric Hindrance | Presence of bulky groups (e.g., tert-butyl). | Forces the substituent into a pseudoequatorial position, "locking" the ring into a preferred pucker. acs.org |
| N-Boc Group | Restricted rotation around the N-C(O) amide bond. | Leads to the formation of distinct cis and trans rotamers, often observable by NMR. chemicalforums.comresearchgate.net |
Methods for Stereochemical Assignment
Accurately determining the stereochemistry of pyrrolidine derivatives is essential for correlating structure with activity. Several powerful analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the relative stereochemistry and diastereomeric ratio (d.r.) of chiral molecules in solution. nih.gov Since diastereomers are distinct chemical entities, they typically exhibit different chemical shifts and coupling constants in their NMR spectra. researchgate.net
For a mixture of diastereomers, such as those that might be produced during the synthesis of this compound, ¹H NMR is particularly useful. By identifying and integrating the signals that are unique to each diastereomer, a quantitative measure of their ratio can be obtained. researchgate.netechemi.com It is crucial to select signals that are well-resolved and baseline-separated from other peaks in the spectrum. echemi.com In cases where signals overlap, advanced techniques such as band-selective pure shift NMR can be employed to collapse complex multiplets into singlets, significantly enhancing spectral resolution and allowing for more accurate integration. nih.govrsc.org
While NMR provides information on relative stereochemistry and conformation in solution, single-crystal X-ray diffraction (XRD) is the definitive method for determining the absolute stereochemistry and solid-state conformation of a molecule. nih.govnih.gov This technique provides an unambiguous three-dimensional map of the electron density in a crystal, revealing the precise spatial arrangement of every atom. mdpi.com
To perform X-ray crystallography, a high-quality single crystal of the compound is required, which can sometimes be challenging to obtain. nih.govnih.gov If successful, the analysis not only confirms the relative stereochemistry (e.g., the trans relationship between the methyl and hydroxyl groups in the target molecule) but can also establish the absolute configuration of all chiral centers, provided the molecule is enantiomerically pure and anomalous dispersion effects are measured accurately. nih.govsoton.ac.uk The resulting crystal structure serves as the gold standard for structural elucidation. nih.gov
Interactive Table: Methods for Stereochemical Determination
| Method | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Relative stereochemistry, diastereomeric ratio, solution-state conformation, rotamer populations. nih.gov | Provides data on the molecule's state in solution; non-destructive; quantitative for ratios. echemi.com | Can suffer from signal overlap; does not directly provide absolute stereochemistry. |
| X-ray Crystallography | Absolute stereochemistry, solid-state conformation, precise bond lengths and angles. nih.gov | Unambiguous determination of 3D structure ("gold standard"). nih.gov | Requires a suitable single crystal; structure may not represent the major conformation in solution. nih.gov |
Chiral Chromatography for Enantiomeric Excess Determination
The enantiomeric excess (e.e.) of a chiral compound is a measure of its purity with respect to its enantiomers and is a critical parameter in the development of single-enantiomer drugs. High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is one of the most powerful and widely used techniques for determining the enantiomeric excess of chiral compounds. researchgate.net The principle behind this method lies in the differential interaction of the two enantiomers with the chiral environment of the stationary phase, leading to different retention times and, consequently, their separation.
The selection of the appropriate chiral stationary phase and mobile phase is crucial for achieving successful enantiomeric separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most versatile and have demonstrated broad applicability in the separation of a wide range of chiral compounds. nih.gov The separation mechanism often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector.
An alternative approach to direct separation on a chiral stationary phase is pre-column derivatization with a chiral derivatizing agent to form diastereomers. juniperpublishers.comgoogle.com These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column. For instance, a method for the analysis of 3-aminopyrrolidine (B1265635) hydrochloride involves derivatization with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) prior to HPLC analysis. wikipedia.org Similarly, Marfey's reagent has been used for the derivatization of DL-prolinamide to facilitate its separation by RP-HPLC. google.com
The following table illustrates a hypothetical, yet representative, set of conditions for the chiral HPLC analysis of a compound like this compound, based on common practices for similar molecules.
Table 1: Illustrative Chiral HPLC Method for Enantiomeric Excess Determination
| Parameter | Condition |
| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temp. | 25 °C |
| Injection Vol. | 10 µL |
In such a separation, the two enantiomers would exhibit distinct retention times, allowing for the calculation of the enantiomeric excess based on the relative peak areas.
Stereochemical Inversion Strategies
In the course of a synthesis, it is sometimes necessary to invert the stereochemistry at a specific chiral center. For hydroxyl-containing compounds like this compound, the Mitsunobu reaction is a powerful and widely employed method for achieving this transformation with a high degree of stereospecificity. organic-chemistry.orgnih.gov
The Mitsunobu reaction facilitates the conversion of a primary or secondary alcohol to a variety of other functional groups, including esters, ethers, and azides, with concomitant inversion of the stereocenter. nih.gov The reaction typically involves the use of a phosphine, most commonly triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org
The generally accepted mechanism of the Mitsunobu reaction involves the initial formation of a betaine (B1666868) from the reaction of triphenylphosphine with the azodicarboxylate. This betaine then activates the alcohol, forming an alkoxyphosphonium salt, which is a good leaving group. Subsequent nucleophilic attack by a suitable pronucleophile (e.g., a carboxylate anion) proceeds via an Sₙ2 pathway, resulting in the displacement of the activated hydroxyl group and inversion of the stereochemistry at the carbon atom. orgsyn.org
For the stereochemical inversion of this compound, the alcohol would be treated with a carboxylic acid (e.g., benzoic acid or p-nitrobenzoic acid), triphenylphosphine, and an azodicarboxylate. This would yield the corresponding ester with the opposite stereochemistry at the C-3 position of the pyrrolidine ring. Subsequent hydrolysis of the ester would then afford the desired inverted alcohol. The use of p-nitrobenzoic acid can be advantageous in cases of sterically hindered alcohols, as it often leads to improved yields of the inverted product.
The following table outlines the key reagents and their roles in a typical Mitsunobu inversion.
Table 2: Reagents for Mitsunobu Inversion
| Reagent | Function |
| Alcohol (e.g., this compound) | Substrate with the stereocenter to be inverted |
| Carboxylic Acid (e.g., Benzoic Acid) | Nucleophile that displaces the hydroxyl group |
| Triphenylphosphine (PPh₃) | Activates the alcohol |
| Diethyl Azodicarboxylate (DEAD) | Oxidant for triphenylphosphine, facilitates the reaction |
The reliability and stereospecificity of the Mitsunobu reaction make it an indispensable tool for controlling the stereochemical outcome in the synthesis of complex chiral molecules containing the pyrrolidine framework.
Mechanistic Investigations in Pyrrolidine Synthesis
Studies on Alkene Insertion and Nucleophilic Attack Mechanisms
The formation of the pyrrolidine (B122466) ring often involves the intramolecular cyclization of a nitrogen-containing chain onto an alkene. This process can be facilitated by transition metals or proceed through nucleophilic addition mechanisms.
One prominent mechanism involves the palladium-catalyzed cyclization of enynes. This reaction is proposed to proceed via acetoxypalladation of the alkyne, followed by the insertion of the alkene into the newly formed carbon-palladium bond. The final step is the protonolysis of the C-Pd bond, which releases the pyrrolidine product and regenerates the catalyst. organic-chemistry.org
Another key mechanistic pathway is intramolecular nucleophilic attack. In the synthesis of 3,4-disubstituted pyrrolidine-2,5-diones, the reaction is believed to proceed through a Michael addition of a nucleophile, such as nitromethane, to a coumarin derivative, followed by a rearrangement to form the pyrrolidine ring. mdpi.com Similarly, the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones involves an initial condensation to form an iminium species, which is then attacked by an enol nucleophile. The subsequent intramolecular nucleophilic attack by the amino group on a carboxylate leads to the formation of the pyrrolidine ring. beilstein-journals.org
Copper-promoted intramolecular aminooxygenation of alkenes provides a route to disubstituted pyrrolidines. nih.gov Mechanistic studies, including the trapping of a primary carbon radical intermediate with TEMPO, suggest a pathway that involves radical intermediates. nih.gov Furthermore, catalyst-free aminoalkylation of alkenes can be achieved through the formation of an electron donor-acceptor (EDA) complex between an alkene and an amine-tethered N-hydroxyphthalimide (NHPI) ester. nih.gov Visible light induces a single-electron transfer within this complex, generating a radical ion pair that initiates C-N bond formation via intramolecular cyclization. nih.gov
The aza-Michael reaction is another powerful tool for pyrrolidine synthesis. An enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, has been developed for the synthesis of 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines. whiterose.ac.uk
| Table 1: Overview of Mechanistic Pathways in Pyrrolidine Synthesis | ||
|---|---|---|
| Reaction Type | Key Mechanistic Steps | Example |
| Palladium-Catalyzed Enyne Cyclization | Acetoxypalladation, alkene insertion, protonolysis of C-Pd bond. organic-chemistry.org | Formation of various carbo- and heterocycles. organic-chemistry.org |
| Intramolecular Nucleophilic Attack | Michael addition, rearrangement, intramolecular cyclization. mdpi.combeilstein-journals.org | Synthesis of pyrrolidine-2,5-diones and pyrrolidine-2,3-diones. mdpi.combeilstein-journals.org |
| Copper-Promoted Aminooxygenation | Formation of a primary carbon radical intermediate. nih.gov | Diastereoselective synthesis of 2,5-cis-pyrrolidines. nih.gov |
| Photocatalyst-Free Aminoalkylation | Formation of an electron donor-acceptor (EDA) complex, photoinduced single-electron transfer, radical ion pair formation, intramolecular cyclization. nih.gov | Modular synthesis of various pyrrolidines. nih.gov |
| Asymmetric Aza-Michael Reaction | Enantioselective intramolecular cyclization catalyzed by a chiral phosphoric acid. whiterose.ac.uk | Synthesis of enantioenriched 2,2- and 3,3-disubstituted pyrrolidines. whiterose.ac.uk |
Analysis of C-H Bond Activation Processes
Direct functionalization of C-H bonds represents an atom-economical and efficient strategy for the synthesis of pyrrolidines. Transition metal catalysts, particularly those based on copper and rhodium, have been instrumental in developing intramolecular C-H amination reactions.
Mechanistic studies, including experimental and DFT calculations, have been performed on the copper-catalyzed intramolecular C-H amination of N-fluoro and N-chloro amides. nih.govacs.org A proposed catalytic cycle involves a Cu(I)/Cu(II) pathway. acs.org The reaction is initiated by the oxidation of the Cu(I) precatalyst. Evidence for the formation of a Cu-F bond has been collected, and a fluorinated copper(II) complex has been isolated and characterized, providing insight into the mechanistic pathway. nih.govuab.cat The cleavage of the N-F and C-H bonds is dependent on the copper catalyst and cannot be replicated by a simple Lewis acid. nih.govacs.org The conversion is thought to occur through a single electron transfer (SET) step, followed by ring closing. nih.govacs.org
Dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds is another effective method for the regio- and diastereoselective synthesis of N-unprotected pyrrolidines. organic-chemistry.org Similarly, rhodium(II)-catalyzed asymmetric nitrene C-H insertion has been utilized in a two-step strategy to access 2,5-disubstituted pyrrolidines from simple hydrocarbons. acs.orgnih.gov
Biocatalysis offers a powerful alternative for C-H amination. Engineered cytochrome P450 enzymes can catalyze the enantioselective amination of C(sp³)-H bonds through a nitrene transfer mechanism. acs.org Directed evolution of these enzymes has yielded variants capable of constructing chiral pyrrolidines and indolines via intramolecular C(sp³)–H amination of organic azides. acs.org DFT calculations suggest that the selectivity is controlled by the binding orientation of the substrate within the enzyme's active site. acs.org
Kinetic Studies of Reaction Pathways and Rate-Determining Steps
Kinetic studies are essential for understanding reaction mechanisms, identifying rate-determining steps, and optimizing reaction conditions. In the context of pyrrolidine synthesis, kinetic analyses have shed light on several key transformations.
For the vanadium-promoted synthesis of pyrrolidines from enamides, kinetic studies of the hydrogen atom transfer (H·) from a chromium hydride complex to the C=C bond of various enamides were conducted. acs.org The rate constants for this H· transfer were determined, and computational results from DFT calculations indicated that the hydrogen atom transfer (HAT) to the enamide is the rate-determining step of the cyclization reaction. acs.org
| Table 2: Rate Constants for H· Transfer to Enamides at 27 °C acs.org | |
|---|---|
| Enamide Substituent | Rate Constant (kH) |
| N-alkyl and N-phenyl (Vinyl enamides) | Close to that of styrene and methyl methacrylate |
| Methyl on incipient radical site | Decreased by a factor of 4 |
| Methyl on carbon receiving H· | Decreased by a factor of 380 |
In the copper-catalyzed intramolecular C-H amination, kinetic studies showed that the reaction rates with the parent Tpⁱᵖʳ²Cu(NCMe) catalyst were faster than with an isolated Cu(II) complex, indicating the latter is not an intermediate in the main catalytic cycle. acs.org
Kinetic studies have also been performed for the AIBN-initiated block polymerization of N-vinyl-2-pyrrolidone. mdpi.com A kinetic model was proposed, and the theoretical orders of the reaction rate with respect to the monomer, initiator, and chain transfer agent were found to be close to the experimentally determined values. mdpi.com Furthermore, the reduction kinetics of sterically shielded pyrrolidine nitroxides by ascorbate have been studied, providing insights into their stability and potential applications. nih.gov
Elucidation of Catalyst Activation Mechanisms
The activation of the catalyst is a critical step that initiates the catalytic cycle in many synthetic transformations leading to pyrrolidines. The mechanism of activation can vary significantly depending on the type of catalyst and reaction.
In organocatalysis, particularly in reactions involving chiral pyrrolidine-based catalysts, activation often occurs through the formation of specific intermediates with the substrates. For instance, in the asymmetric [3+2] cycloaddition of α,β-unsaturated aldehydes, the catalyst activates the substrate through the formation of an iminium ion. researchgate.net This iminium activation lowers the LUMO of the aldehyde, facilitating the cycloaddition. researchgate.net Bifunctional organocatalysts can simultaneously activate both the nucleophile and the electrophile, for example, through enamine formation and hydrogen bonding. nih.gov
In some palladium-catalyzed reactions, the activation of a Pd(0) precatalyst to a catalytically active Pd(II) species is a key step. This can occur through oxidative addition to a substrate. Lewis acids can also play a role in activating catalysts or substrates, for example, by activating imines toward nucleophilic attack. nih.gov
Match/Mismatch Mechanisms in Asymmetric Transformations
In asymmetric catalysis, the combination of a chiral catalyst with a chiral substrate or a chiral co-catalyst can lead to phenomena known as "matched" and "mismatched" pairs. A matched pair results in high diastereo- and/or enantioselectivity, while a mismatched pair leads to lower selectivity or even the opposite stereochemical outcome.
This concept is relevant in the asymmetric synthesis of chiral pyrrolidines. For example, in the enantioselective Michael addition of aldehydes to nitrostyrenes mediated by fully substituted prolinamides, the use of a co-catalyst with an acidic hydroxyl group was found to be essential for good performance. mdpi.com In this system, (S)-1,1′-bi-2-naphthol was identified as the best co-catalyst, forming a "matched pair" with the prolinamide catalyst. mdpi.com A proposed transition state model involves a network of hydrogen bonding interactions that organizes the substrates and catalyst, leading to the observed high selectivity. mdpi.com
The stereochemical outcome of a reaction can be dictated by one of the chiral elements in a bifunctional catalyst. In the asymmetric Michael addition reaction catalyzed by pyrrolidine sulfinamides derived from proline and t-butylsulfinamide, it was found that the pyrrolidine stereocenter, rather than the stereogenic sulfur atom, was responsible for the stereocontrol. researchgate.net
Understanding these match/mismatch effects is crucial for the rational design of catalytic systems for the synthesis of specific stereoisomers of substituted pyrrolidines.
Applications of Trans 1 Boc 4 Methylpyrrolidin 3 Ol As a Chiral Intermediate in Complex Molecule Synthesis
Utilization in the Construction of Diverse Pyrrolidine-Containing Scaffolds
The pyrrolidine (B122466) ring is a fundamental structural motif in medicinal chemistry, and the ability to introduce substituents with precise stereocontrol is crucial for developing novel therapeutic agents. While the broader class of substituted pyrrolidines is widely used, specific applications of trans-1-Boc-4-methylpyrrolidin-3-ol in the construction of diverse pyrrolidine-containing scaffolds are still an emerging area of research. The inherent stereochemistry of this building block, featuring a trans relationship between the hydroxyl and methyl groups, offers a pre-defined three-dimensional arrangement that can be exploited in synthetic design. The Boc-protected nitrogen allows for controlled manipulation and deprotection under specific conditions, while the hydroxyl group serves as a handle for further functionalization, such as etherification, esterification, or oxidation, to generate a variety of more complex pyrrolidine derivatives.
Role in the Synthesis of Alkaloid Biosynthesis Analogs (e.g., Tropane (B1204802) Alkaloids)
Alkaloids represent a large and structurally diverse class of naturally occurring compounds, many of which possess significant physiological activity. The pyrrolidine ring is a core component of numerous alkaloids, including the tropane, pyrrolizidine, and indolizidine families. The stereochemistry of the pyrrolidine core is often critical for the biological activity of these molecules.
While there is extensive literature on the synthesis of alkaloid analogs using various chiral pyrrolidine precursors, the specific application of this compound as a starting material for tropane alkaloid analogs is not yet widely documented in publicly available research. In principle, the stereocenters and functional groups of this compound could be strategically utilized to construct the characteristic bicyclic core of tropane alkaloids. The synthetic design would likely involve the elaboration of the existing pyrrolidine ring and a subsequent intramolecular cyclization to form the azabicyclo[3.2.1]octane skeleton.
Precursor in the Synthesis of Bicyclic and Polycyclic Systems
The development of synthetic routes to novel bicyclic and polycyclic systems is a significant endeavor in organic chemistry, driven by the desire to access new chemical space and create molecules with unique properties. The rigid, three-dimensional structures of these systems are often key to their biological function.
The strategic placement of functional groups in this compound makes it a potential precursor for the synthesis of various bicyclic frameworks. For instance, the hydroxyl group could be converted into a leaving group, followed by an intramolecular nucleophilic substitution by a substituent introduced at the nitrogen or another position on the pyrrolidine ring to forge a second ring system. However, specific examples detailing the use of this compound in the synthesis of such bicyclic or polycyclic systems are not readily found in the current body of scientific literature.
Integration into Advanced Synthetic Targets
The ultimate test of a chiral building block's utility lies in its successful incorporation into the total synthesis of complex, advanced synthetic targets, such as pharmaceutically active compounds or intricate natural products. The stereochemical information embedded within this compound could, in theory, be transferred to a more complex molecule, thereby reducing the number of stereoselective steps required in a synthesis.
Advanced Spectroscopic and Analytical Characterization
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For trans-1-Boc-4-methylpyrrolidin-3-ol, HRMS is employed to confirm its molecular formula, C₁₀H₁₉NO₃.
By utilizing techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, the exact mass of the protonated molecule, [M+H]⁺, can be measured with high precision. The theoretical exact mass of the neutral compound is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O). The close agreement between the experimentally measured mass and the calculated mass provides definitive confirmation of the molecular formula, distinguishing it from other potential isobaric compounds.
Table 1: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₉NO₃ |
| Calculated Exact Mass | 201.1365 g/mol |
| Ionization Mode | ESI+ |
| Adduct | [M+H]⁺ |
| Calculated m/z | 202.1438 |
Advanced NMR Techniques (e.g., Variable Temperature NMR for Rotational Barriers)
The presence of the tert-butoxycarbonyl (Boc) group in this compound introduces a dynamic element to its structure due to the restricted rotation around the carbamate (B1207046) C-N bond. This phenomenon gives rise to the existence of rotamers (rotational isomers), which can be studied using advanced NMR techniques, particularly Variable Temperature (VT) NMR. researchgate.netox.ac.ukox.ac.uk
At room temperature, the rate of interconversion between the syn and anti rotamers may be on the NMR timescale, leading to broadened signals for the protons and carbons near the Boc group. By lowering the temperature, the rotation around the C-N bond is slowed, allowing for the observation of distinct signals for each rotamer. researchgate.net Conversely, increasing the temperature accelerates the rotation, causing the separate signals to coalesce into a single, averaged signal. nih.gov
Table 2: Expected VT-NMR Observations for this compound
| Temperature | Expected Observation | Rationale |
| Low Temperature | Doubling of signals for protons and carbons near the Boc group and on the pyrrolidine (B122466) ring. | Slowed rotation around the carbamate C-N bond, allowing for the resolution of distinct rotamers. |
| Coalescence Temperature (Tc) | Broadening and merging of the two sets of signals into a single, broad peak. | The rate of interconversion between rotamers is equal to the frequency difference of the signals. |
| High Temperature | Sharpening of the coalesced signals into a single, averaged peak for each nucleus. | Rapid interconversion between rotamers on the NMR timescale. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to its hydroxyl, carbamate, and alkyl functionalities.
The key functional groups and their expected absorption regions are:
O-H Stretch: A broad and strong absorption band is anticipated in the region of 3500-3200 cm⁻¹ due to the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.
C-H Stretch: Absorption bands in the 3000-2850 cm⁻¹ region are expected, corresponding to the stretching vibrations of the C-H bonds in the methyl and pyrrolidine ring alkyl groups.
C=O Stretch (Carbamate): A strong and sharp absorption band is characteristic of the carbonyl group in the Boc protecting group, typically appearing in the range of 1700-1670 cm⁻¹.
C-O Stretch: The spectrum is also expected to show C-O stretching vibrations in the fingerprint region, typically between 1300-1000 cm⁻¹, corresponding to the C-O bonds of the alcohol and the carbamate.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (O-H stretch) | 3500 - 3200 | Strong, Broad |
| Alkyl (C-H stretch) | 3000 - 2850 | Medium to Strong |
| Carbamate (C=O stretch) | 1700 - 1670 | Strong, Sharp |
| Carbamate/Alcohol (C-O stretch) | 1300 - 1000 | Medium |
Computational and Theoretical Studies of Trans 1 Boc 4 Methylpyrrolidin 3 Ol
Molecular Modeling of Pyrrolidine (B122466) Conformations and Flexibility
Molecular modeling studies, often employing Density Functional Theory (DFT) calculations, can predict the most stable conformations of the pyrrolidine ring. researchgate.netnih.govbiorxiv.orgbiorxiv.org The puckering of a five-membered ring can be described by two main modes: twisting and bending. This leads to two principal families of conformations: envelope (where one atom is out of the plane of the other four) and twist (where two adjacent atoms are displaced on opposite sides of the plane formed by the other three).
In the case of substituted pyrrolidines, the substituents will preferentially occupy positions that minimize steric strain. For trans-1-Boc-4-methylpyrrolidin-3-ol, the trans relationship between the C3-hydroxyl and C4-methyl groups is a major determinant of the ring's pucker. Computational models would likely predict that the lowest energy conformations seek to place the larger substituents in pseudo-equatorial positions to alleviate steric hindrance. The large Boc group introduces a significant steric and electronic presence, influencing the puckering of the C2-N-C5 portion of the ring and potentially flattening it. acs.orgorganic-chemistry.orgmdpi.com
A representative, albeit simplified, view of the relative energies of different puckered conformations as determined by computational methods for a substituted pyrrolidine is presented below.
| Conformation | Key Dihedral Angle (degrees) | Relative Energy (kcal/mol) |
| Endo Pucker | C2-C3-C4-C5 ≈ -20 to -40 | 0.0 (Reference) |
| Exo Pucker | C2-C3-C4-C5 ≈ +20 to +40 | 0.5 - 2.0 |
| Planar (Transition State) | C2-C3-C4-C5 ≈ 0 | > 3.0 |
Note: This table is illustrative and based on general findings for substituted pyrrolidines. The exact values for this compound would require specific calculations.
Quantum Chemical Calculations of Reaction Intermediates and Transition States
Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, intermediates, and products. researchgate.netrsc.org For synthetic routes leading to or utilizing this compound, these calculations can provide critical information about the feasibility of a proposed mechanism and the factors that control its efficiency and selectivity.
For example, in the synthesis of substituted pyrrolidines via cycloaddition reactions, computational chemistry can be used to model the transition states of the reacting species. researchgate.net By calculating the activation energies for different possible pathways, chemists can predict which products are likely to form and under what conditions. These calculations can also reveal the nature of non-covalent interactions, such as hydrogen bonding or steric repulsion, that stabilize or destabilize transition states.
In reactions involving the functionalization of the pyrrolidine ring, such as the introduction of the hydroxyl or methyl groups, quantum chemical calculations can help to understand the regioselectivity and stereoselectivity. For instance, in the reduction of a corresponding ketone precursor to form the hydroxyl group, calculations can model the approach of the reducing agent to the carbonyl group from either face. The calculated energies of the diastereomeric transition states can then be correlated with the experimentally observed product distribution.
A hypothetical example of how quantum chemical calculations might be used to analyze a step in the synthesis is provided below.
| Reaction Step | Computational Method | Calculated Parameter | Finding |
| Ketone Reduction | DFT (B3LYP/6-31G*) | Transition State Energy | The transition state leading to the trans-product is 1.5 kcal/mol lower in energy than the one leading to the cis-product. |
| Cycloaddition | MP2/cc-pVTZ | Activation Energy | The endo-cycloaddition pathway has a lower activation barrier by 2.0 kcal/mol compared to the exo-pathway. |
Note: This table represents hypothetical data to illustrate the application of quantum chemical calculations.
Prediction of Stereoselectivity in Synthetic Transformations
One of the most significant applications of computational chemistry in the context of this compound is the prediction and rationalization of stereoselectivity in its synthesis. organic-chemistry.orgelsevier.com The presence of multiple stereocenters in this molecule necessitates precise control over the spatial arrangement of atoms during its construction.
Theoretical models can be used to predict the facial selectivity of reactions on the pyrrolidine ring. The pre-existing stereocenters and the conformational bias of the ring, as determined by molecular modeling, create a chiral environment that can direct the approach of incoming reagents. For instance, the bulky Boc group can shield one face of the pyrrolidine ring, forcing an attacking reagent to approach from the opposite, less hindered face. mdpi.com
In asymmetric synthesis, where a chiral catalyst or auxiliary is used to induce stereoselectivity, computational modeling can be employed to understand the interactions between the substrate, the catalyst, and the reagents. researchgate.net By building a three-dimensional model of the transition state assembly, researchers can identify the key interactions that lead to the preferential formation of one enantiomer or diastereomer over the other. These insights are invaluable for the rational design of new and more effective catalysts and synthetic strategies.
Future Research Directions for Trans 1 Boc 4 Methylpyrrolidin 3 Ol
The chiral substituted pyrrolidine (B122466), trans-1-Boc-4-methylpyrrolidin-3-ol, represents a valuable building block in medicinal and organic chemistry. Its unique stereochemistry and functional group arrangement make it an attractive starting material for the synthesis of complex bioactive molecules. However, to fully unlock its potential, further research is required to address current limitations in its synthesis and application. This article outlines key future research directions aimed at advancing the chemistry of this important compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing trans-1-Boc-4-methylpyrrolidin-3-ol, and how can stereochemical purity be ensured?
- Methodology : The compound is typically synthesized via stereoselective cycloaddition or hydrogenation. For Boc-protected pyrrolidines, trans-configuration can be achieved using chiral auxiliaries or catalysts. For example, cycloaddition reactions with electron-rich aryl groups (e.g., 4-methoxyphenyl) favor trans-isomer formation, while electron-poor groups (e.g., pyridyl) may yield mixtures requiring chromatographic separation . Post-synthesis, Boc deprotection is performed under acidic conditions (e.g., TFA) to retain stereochemical integrity.
- Quality Control : Use chiral HPLC or polarimetry to confirm enantiomeric excess. Column chromatography with silica gel (hexane/EtOAc gradients) is effective for purification .
Q. What analytical techniques are critical for characterizing this compound?
- Key Methods :
- NMR : 1H/13C NMR to confirm regiochemistry (e.g., downfield shifts for hydroxyl and Boc groups).
- IR Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretching of Boc) and ~3400 cm⁻¹ (O-H stretching) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]+ at m/z 229.2) .
- X-ray Crystallography : For absolute configuration determination if single crystals are obtainable .
Q. How should researchers handle and store this compound to prevent degradation?
- Handling : Use PPE (gloves, goggles) to avoid skin/eye irritation. Work in a fume hood to minimize inhalation risks .
- Storage : Keep in airtight containers under inert gas (N2/Ar) at -20°C. Avoid exposure to moisture or oxidizers, as the Boc group is hydrolytically sensitive .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical outcomes during synthesis (e.g., cis/trans isomer mixtures)?
- Root Cause : Electron-deficient substrates (e.g., pyridyl) in cycloadditions often yield cis/trans mixtures due to reduced stereocontrol .
- Mitigation : Optimize reaction conditions (e.g., temperature, solvent polarity). For example, using DMF at 80°C enhances trans-selectivity. Alternatively, employ asymmetric hydrogenation with Lindlar catalyst-modified Pd nanoparticles for higher enantioselectivity .
Q. What strategies are effective for studying the compound’s stability under varying experimental conditions?
- Thermal Stability : Conduct TGA/DSC to identify decomposition points (e.g., melting at ~194°C) .
- Surface Interactions : Use microspectroscopic imaging (e.g., AFM, ToF-SIMS) to analyze adsorption on labware surfaces, which may catalyze degradation .
- Solution Stability : Monitor pH-dependent Boc cleavage via LC-MS; acidic/basic conditions accelerate hydrolysis .
Q. How can computational modeling aid in predicting the reactivity of this compound?
- Tools : DFT calculations (e.g., Gaussian) to model transition states for cycloaddition or hydrogenation steps.
- Data Utilization : Compare computed NMR chemical shifts (via GIAO) with experimental data to validate stereochemistry .
Q. What mechanistic insights explain unexpected byproducts during Boc deprotection?
- Mechanism : Acidic deprotection (e.g., HCl/dioxane) may lead to pyrrolidine ring opening if excess acid or prolonged reaction times are used.
- Prevention : Use milder acids (e.g., TFA in DCM) and monitor reaction progress via TLC .
Q. How can researchers optimize catalytic systems for large-scale synthesis without compromising stereopurity?
- Approach : Screen ligand-modified Pd or Ru catalysts (e.g., BINAP-Ru complexes) for hydrogenation. Continuous-flow reactors improve mass transfer and reduce side reactions .
- Scale-Up Considerations : Ensure solvent compatibility (e.g., EtOH/H2O mixtures) and control exothermicity via jacketed reactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
